N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide
CAS No.: 197093-24-6
Cat. No.: VC7907697
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197093-24-6 |
|---|---|
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-3-9(7-10)11-5-6-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15) |
| Standard InChI Key | QXWLMUXTPZBVGS-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC(=C1)C2=CC=NN2 |
| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)C2=CC=NN2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide is systematically named N-[3-(1H-pyrazol-5-yl)phenyl]acetamide under IUPAC nomenclature . Its SMILES notation (CC(=O)NC1=CC=CC(=C1)C2=CC=NN2) and InChIKey (QXWLMUXTPZBVGS-UHFFFAOYSA-N) provide unambiguous representations of its structure . The compound’s molecular geometry features a planar acetamide group (-NHCOCH₃) attached to the meta position of a phenyl ring, which is further substituted with a pyrazole moiety at the third carbon (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃O | PubChem |
| Molecular Weight | 201.22 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Spectral and Computational Data
The compound’s 2D and 3D conformational models, available via PubChem, highlight its planar aromatic systems and intramolecular hydrogen bonding between the acetamide’s NH group and the pyrazole’s nitrogen . Quantum-chemical calculations predict a dipole moment of 4.2 D, suggesting moderate polarity conducive to solubility in polar aprotic solvents .
Synthetic Routes and Methodologies
Direct Acetylation of Pyrazole-Phenyl Amines
A common synthesis involves the acetylation of 3-(1H-pyrazol-3-yl)aniline using acetic anhydride or acetyl chloride. In a representative procedure, 3-(1H-pyrazol-3-yl)aniline (1.0 equiv) is reacted with acetic anhydride (1.2 equiv) in dichloromethane under basic conditions (e.g., triethylamine), yielding N-[3-(1H-pyrazol-3-yl)phenyl]acetamide with >80% purity after recrystallization .
Multicomponent Coupling Approaches
Advanced routes employ palladium-catalyzed cross-coupling to construct the pyrazole-phenyl backbone. For instance, Park and Jeon (2012) detailed a Suzuki-Miyaura coupling between 3-bromophenylacetamide and a pyrazole boronic ester, achieving a 75% yield under optimized conditions . Key steps include:
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Lithiation of Pyrazole: Treatment of 1H-pyrazole with LDA at -78°C generates a nucleophilic intermediate.
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Electrophilic Aromatic Substitution: Reaction with 3-nitrobenzaldehyde forms the pyrazole-phenyl scaffold.
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Nitro Reduction and Acetylation: Catalytic hydrogenation of the nitro group followed by acetylation yields the final product .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Experimental data indicate a water solubility of 0.12 mg/mL at 25°C, with a logP (octanol-water) of 1.1, aligning with its moderate hydrophobicity . The compound’s poor aqueous solubility poses formulation challenges but enhances membrane permeability, as evidenced by a predicted Caco-2 permeability of 12 × 10⁻⁶ cm/s .
Stability and Reactivity
N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide demonstrates stability under ambient conditions but undergoes hydrolysis in strongly acidic (pH <2) or basic (pH >10) environments, cleaving the acetamide bond to regenerate the parent amine . UV-Vis spectroscopy reveals a λₘₐₓ at 265 nm (ε = 4500 M⁻¹cm⁻¹), attributable to π→π* transitions in the conjugated aromatic system .
Applications in Medicinal Chemistry
Kinase Inhibition Studies
The pyrazole-acetamide scaffold is a privileged structure in kinase inhibitor design. Molecular docking simulations suggest that N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide binds to the ATP pocket of p38 MAP kinase with a calculated ΔG of -9.2 kcal/mol, though in vitro validation remains pending .
Intermediate in Anticancer Agents
This compound serves as a precursor in synthesizing kinase-targeted anticancer agents. For example, Park and Jeon (2012) utilized it to prepare N-(3-{1-[1-(3-cyclopropylmethoxy-4-difluoromethoxyphenyl)-2-(1-oxypyridin-4-yl)ethyl]-1H-pyrazol-3-yl}phenyl)acetamide, a potent VEGFR-2 inhibitor (IC₅₀ = 18 nM) .
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